2,3-Dihydro-1-benzofuran-5-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1-benzofuran-5-ylacetamide is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . This compound is characterized by a benzofuran ring fused with an acetamide group, making it a significant molecule in various chemical and pharmaceutical research fields.
Mechanism of Action
Target of Action
Benzofuran derivatives, a group to which this compound belongs, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been found to exhibit antimicrobial properties . They have been developed as efficient derivatives in diverse fields of antimicrobial therapy .
Biochemical Pathways
Benzofuran derivatives have been found to be suitable structures with a wide range of biological activities .
Result of Action
Benzofuran derivatives have been found to have a wide array of biological activities .
Action Environment
It is known that the compound is a fine chemical raw material widely used in the synthesis of tricyclic compounds and is also an intermediate raw material for the synthesis of some important drugs discovered in recent years .
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-1-benzofuran-5-ylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. This inhibition can result in changes in gene expression, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, particularly in in vitro studies where prolonged exposure to the compound can result in significant alterations in cell behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response . At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various substances . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in the overall metabolic profile of the cell. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, it may be transported into the mitochondria, where it can exert its effects on cellular metabolism and energy production.
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria and the endoplasmic reticulum . Its activity and function can be affected by its localization, as different compartments provide distinct microenvironments that influence the compound’s behavior. Targeting signals and post-translational modifications play a role in directing the compound to specific organelles, thereby determining its site of action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzofuran-5-ylacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dihydrobenzofuran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the acetamide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1-benzofuran-5-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Benzofuran-5-carboxylic acid derivatives.
Reduction: 2,3-Dihydro-1-benzofuran-5-ylamine.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
2,3-Dihydro-1-benzofuran-5-ylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting neurological disorders.
Industry: It is utilized in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: Lacks the acetamide group, making it less versatile in certain reactions.
5-Benzofuranacetamide: Similar structure but differs in the position of functional groups.
2,3-Dihydro-1-benzofuran-5-ylamine: A reduced form of the compound with an amine group instead of an acetamide.
Uniqueness: 2,3-Dihydro-1-benzofuran-5-ylacetamide is unique due to its specific functional groups that allow for diverse chemical reactions and potential biological activities. Its structure provides a balance between stability and reactivity, making it a valuable compound in various research domains .
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCDMWDHQRPQAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.